Welcome to the BenchChem Online Store!
molecular formula C9H16O4 B8734070 2-(Ethoxycarbonyl)hexanoic acid

2-(Ethoxycarbonyl)hexanoic acid

Cat. No. B8734070
M. Wt: 188.22 g/mol
InChI Key: IGGGSAHINVSGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452999B2

Procedure details

A 12 L, 4-necked, round-bottomed flaks, equipped with a mechanical stirrer, digital thermometer, and nitrogen inlet-outlet is charged with 2-butyl-propanedioic acid monoethyl ester (3, 450.0 g, 2.39 mol) and isopropanol (4.5 L). The solution is cooled to an internal temperature at 15-18° C. and a 2 M solution of lithium borohydride (2.4 L, 4.8 mol) in tetrahydrofuran is added over a period of 1.5 hours while maintaining the internal temperature at 15-25° C. The stirring is continued for an additional 3 h. The reaction mixture is cooled to an internal temperature at 10-13° C. and quenched by the addition of 2 N HCl (2.4 L) over a period of 1 hour while maintaining the internal temperature at 10-25° C. The reaction mixture is concentrated at 35-40° C. (20 mbar) to collect ˜7.5 L of the solvent to obtain a suspension (˜1.9 kg). This suspension is diluted with water (2.0 L) and ethyl acetate (2.5 L) and the biphasic mixture is stirred for 1 hour. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (2.0 L). The combined organic layers are washed with 20% aqueous solution of sodium chloride (1.0 L) and concentrated under vacuum (20 mbar) until no further solvent distills to afford crude (±)-2-butyl-3-hydroxypropionic acid (4, 349.4 g, 100%) as a colorless liquid, which is used as such in the next step.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[CH:5]([CH2:9][CH2:10][CH2:11][CH3:12])[C:6](O)=[O:7])C.C(O)(C)C.[BH4-].[Li+]>O1CCCC1>[CH2:9]([CH:5]([CH2:6][OH:7])[C:4]([OH:13])=[O:3])[CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C(C)OC(C(C(=O)O)CCCC)=O
Name
Quantity
4.5 L
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.4 L
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L, 4-necked, round-bottomed flaks, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 15-25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to an internal temperature at 10-13° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2 N HCl (2.4 L) over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 10-25° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated at 35-40° C. (20 mbar)
CUSTOM
Type
CUSTOM
Details
to collect ˜7.5 L of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)C(C(=O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: CALCULATEDPERCENTYIELD 543.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.